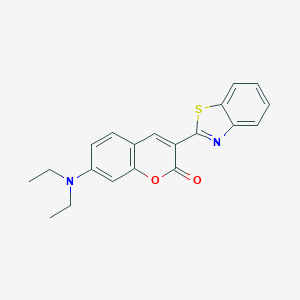

Coumarin 6

Description

This compound has been reported in Ferula fukanensis with data available.

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-7-(diethylamino)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S/c1-3-22(4-2)14-10-9-13-11-15(20(23)24-17(13)12-14)19-21-16-7-5-6-8-18(16)25-19/h5-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBVAVBCYMYWNOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5068079 | |

| Record name | 2H-1-Benzopyran-2-one, 3-(2-benzothiazolyl)-7-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Coumarin 6 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13315 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

38215-36-0 | |

| Record name | Coumarin 6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38215-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumarin 6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038215360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin 6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 3-(2-benzothiazolyl)-7-(diethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 3-(2-benzothiazolyl)-7-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(benzothiazol-2-yl)-7-(diethylamino)-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COUMARIN 6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48DU8Q9UAU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Coumarin 6: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical structure, properties, and applications of Coumarin 6, a widely utilized fluorescent dye. This document is intended to serve as a comprehensive resource, offering detailed data, experimental methodologies, and visual representations of key processes to support research and development efforts.

Chemical Structure and Identification

This compound, also known as 3-(2-benzothiazolyl)-7-(diethylamino)coumarin, is a synthetic organic compound belonging to the coumarin family of dyes. Its rigid chemical structure is the basis for its fluorescent properties.

| Identifier | Value |

| IUPAC Name | 3-(1,3-benzothiazol-2-yl)-7-(diethylamino)chromen-2-one[1] |

| CAS Number | 38215-36-0[1][2][3][4][5][6][7] |

| Molecular Formula | C₂₀H₁₈N₂O₂S[1][2][3][4][5][6][7] |

| SMILES | CCN(CC)c1ccc2cc(-c3nc4ccccc4s3)c(=O)oc2c1[2] |

| InChI Key | VBVAVBCYMYWNOU-UHFFFAOYSA-N[4][5][6] |

Physicochemical and Spectroscopic Properties

This compound is a red crystalline solid.[1] Its utility as a fluorescent probe is defined by its distinct absorption and emission characteristics.

| Property | Value |

| Molecular Weight | 350.43 g/mol [1][2][3][4][5][7] |

| Melting Point | 208-210 °C[4][5][7] |

| Boiling Point | 570.1 ± 60.0 °C (Predicted)[7] |

| Solubility | Soluble in DMSO (5 mg/mL)[2] |

| Appearance | Orange Powder[6] |

| Absorption Maximum (λmax) | 443-444 nm[4][5], 455-461 nm (in Ethanol)[6] |

| Emission Maximum (λem) | 505 nm (in Ethanol)[4][8] |

| Quantum Yield | 0.78 (in Ethanol)[9] |

Applications in Research and Development

This compound is a versatile fluorescent dye with primary applications in the tracing and analysis of drug delivery systems and the detection of protein aggregates.

Fluorescent Probe in Drug Delivery Systems

Due to its strong fluorescence, this compound is frequently encapsulated within nanoparticles and liposomes to serve as a tracer for in vitro and in vivo studies.[2][8] This allows for the visualization and tracking of drug delivery vehicles, providing insights into cellular uptake, transport mechanisms, and biodistribution.

Detection of Protein Aggregates

This compound can be employed to identify and characterize both amorphous and fibrillar protein aggregates.[2][10] Upon binding to these aggregates, the quantum yield of this compound significantly increases, leading to a detectable change in fluorescence.[2][10] This property makes it a valuable tool in studying protein misfolding diseases and in the quality control of protein-based therapeutics. It has been shown to have a higher sensitivity for detecting fibrillation than the commonly used Thioflavin T.[2][10]

Experimental Protocols

Synthesis of this compound

A patented method for the synthesis of this compound involves a multi-step process culminating in the reaction of 7-diethylamino-3-carbethoxy coumarin with 2-aminothiophenol.[1] The general steps are outlined below:

-

Synthesis of 2-hydroxy-4-diethylaminobenzaldehyde.

-

Synthesis of 7-diethylamino-3-carbethoxy coumarin: This is achieved by reacting 2-hydroxy-4-diethylaminobenzaldehyde with diethyl malonate in the presence of piperidine and ethanol, followed by reflux.[1]

-

Synthesis of 2-aminothiophenol.

-

Final Synthesis of this compound: 7-diethylamino-3-carbethoxy coumarin and 2-aminothiophenol are refluxed in the presence of diphenylpropane. The crude product is then purified by recrystallization from an aqueous pyridine solution to yield the final this compound product.[1]

Preparation of this compound-Loaded Nanoparticles for Cellular Uptake Studies

The following protocol details the preparation of fluorescent nanoparticles for tracking in cell culture, adapted from a method described by MedChemExpress.[2]

-

Preparation of Organic Phase: Dissolve this compound in dimethylformamide (DMF) to a final concentration of 5 mg/mL.

-

Preparation of Aqueous Phase: Dissolve hydroxypropyl methyl cellulose (HPMC) in Hank's Balanced Salt Solution (HBSS) to a final concentration of 50 µg/mL.

-

Nanoparticle Formation: Add the organic phase to the aqueous phase at a volume ratio of 1:100 using a pump with an injection rate of 36 mL/min.

-

Stirring: Stir the resulting mixture at room temperature for 5 minutes at a stirring speed of 9 mL/min to form nanoparticles of approximately 70 nm.

-

Cellular Incubation: Add the nanoparticle solution to a culture of MDCKII cells to a final nanoparticle concentration of 2 µg/mL. Incubate in the dark for various time points (e.g., 5, 15, 30, and 60 minutes).

-

Washing: Stop the nanoparticle uptake by adding cold phosphate-buffered saline (PBS) and wash the cells with HBSS.

-

Visualization: Observe the cellular uptake of the fluorescent nanoparticles using a fluorescence microscope.

Below is a visual representation of this experimental workflow.

Signaling Pathways: A Note on the Broader Coumarin Family

While this compound itself is primarily used as a fluorescent tracer and is not known to directly participate in cellular signaling, the broader family of coumarin compounds has been shown to modulate various biological pathways. For instance, certain coumarin derivatives have been reported to exhibit antioxidant and anti-inflammatory properties through the modulation of the Nrf2 and NF-κB signaling pathways. It is important for researchers to distinguish between the role of this compound as an inert probe and the bioactive potential of other coumarin-based molecules.

References

- 1. CN101987846A - Method for preparing coumarin-6 - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijnrd.org [ijnrd.org]

- 8. jbino.com [jbino.com]

- 9. omlc.org [omlc.org]

- 10. This compound and 1,6-diphenyl-1,3,5-hexatriene (DPH) as fluorescent probes to monitor protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Coumarin 6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Coumarin 6, a widely used fluorescent dye. The document details the necessary precursors, reaction mechanisms, and purification protocols to obtain high-purity this compound for research and development applications.

Overview of this compound Synthesis

This compound, with the chemical name 3-(2-benzothiazolyl)-7-(diethylamino)coumarin, is a synthetic fluorescent dye known for its bright green-yellow emission. Its synthesis is primarily achieved through a Knoevenagel condensation reaction. This key reaction involves the condensation of an active methylene compound, 2-cyanomethylbenzothiazole, with an aromatic aldehyde, 4-(diethylamino)salicylaldehyde, in the presence of a basic catalyst.

The overall synthesis can be broken down into three main stages:

-

Synthesis of Precursor 1: 4-(Diethylamino)salicylaldehyde

-

Synthesis of Precursor 2: 2-Cyanomethylbenzothiazole

-

Final Synthesis of this compound via Knoevenagel Condensation and subsequent purification.

A logical workflow of the entire process is depicted in the diagram below.

Figure 1: Overall workflow for the synthesis and purification of this compound.

Synthesis of Precursors

Synthesis of 4-(Diethylamino)salicylaldehyde

This precursor is synthesized via the Vilsmeier-Haack reaction from 3-(N,N-diethylamino)phenol.

Experimental Protocol:

-

In a reaction vessel, maintain a temperature of 5-10 °C while continuously stirring N,N-dimethylformamide (DMF, 3.65 mL, 0.05 mol).

-

Slowly add phosphorus oxychloride (POCl3, 2.75 mL, 0.03 mol) dropwise to the cooled DMF.

-

Subsequently, slowly add a solution of 3-(N,N-diethylamino)phenol (0.01 mmol) dissolved in DMF (6 mL) to the mixture, maintaining the temperature at 5-10 °C.

-

After the addition is complete, stir the reaction mixture at a constant temperature of 75 °C for 4 hours.

-

Cool the mixture to room temperature and slowly pour it into 60 mL of ice water.

-

Neutralize the reaction mixture with a sodium carbonate solution, which will cause a brown solid to precipitate.

-

Collect the solid product by filtration, wash it with cold water, and then dry it.

-

Purify the crude product by recrystallization from ethanol to obtain pure 4-(diethylamino)salicylaldehyde.[1]

| Parameter | Value | Reference |

| Yield | 80% | [1] |

| Melting Point | 62 °C | [1] |

Synthesis of 2-Cyanomethylbenzothiazole

This active methylene compound can be prepared by the cyclocondensation of o-aminothiophenol with either malononitrile or ethyl cyanoacetate.[2]

Experimental Protocol:

-

In a suitable reaction flask, reflux a mixture of o-aminothiophenol with either malononitrile or ethyl cyanoacetate in ethanol.

-

The reaction is carried out in the presence of anhydrous hydrochloric acid gas.[2]

-

The product, 2-cyanomethylbenzothiazole, will be formed in good yield.[2]

Final Synthesis of this compound

The final step in the synthesis of this compound is the Knoevenagel condensation of the two precursors.

Figure 2: Knoevenagel condensation for this compound synthesis.

Experimental Protocol:

-

A mixture of 4-(diethylamino)salicylaldehyde (1.93 g, 10 mmol) and 2-cyanomethylbenzothiazole (1.74 g, 10 mmol) is prepared in 30 mL of ethanol.

-

A few drops of piperidine are added as a catalyst.

-

The mixture is refluxed for 4 hours.

-

After cooling, the precipitated solid is collected by filtration.

-

The crude product is then purified by column chromatography.

| Parameter | Value |

| Yield | 85% |

| Melting Point | 210-212 °C |

Purification Methods

High purity of this compound is crucial for its applications, especially in fluorescence-based assays and as a laser dye. The primary methods for purification are column chromatography and recrystallization.

Column Chromatography

Column chromatography is a highly effective method for separating this compound from unreacted starting materials and byproducts.[3]

Experimental Protocol:

-

Prepare the Column: A glass column is packed with silica gel 60 (230–400 mesh) as the stationary phase, suspended in a non-polar solvent like petroleum ether.[4]

-

Sample Loading: The crude this compound is dissolved in a minimum amount of a suitable solvent (e.g., dichloromethane) and loaded onto the top of the silica gel bed.[4]

-

Elution: The separation is achieved by eluting the column with a gradient of solvents. A common eluent system for coumarins is a mixture of n-heptane, dichloromethane, and ethyl acetate.[4] For this compound, an eluent of petroleum ether/ethyl acetate (3:1) has been reported to be effective.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Solvent Evaporation: The fractions containing pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified solid.

| Parameter | Value |

| Stationary Phase | Silica gel 60 (230–400 mesh)[4] |

| Eluent System | Petroleum ether/ethyl acetate (3:1) |

Recrystallization

Recrystallization is used to obtain highly pure crystalline this compound, often after initial purification by column chromatography. The choice of solvent is critical for successful recrystallization.

Experimental Protocol:

-

Dissolve the crude or column-purified this compound in a minimum amount of a suitable hot solvent or solvent mixture. For coumarins, aqueous ethanol or aqueous methanol are often effective.[5]

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, which will induce the formation of crystals.

-

Further cooling in an ice bath can maximize the yield of the crystals.

-

Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

A study on the recrystallization of simple coumarins found that a 40% aqueous methanol solution gave the highest recovery for coumarin itself.[5] For this compound, the optimal solvent system should be determined empirically to maximize yield and purity.

| Solvent System | General Applicability for Coumarins |

| Aqueous Methanol | Good for achieving high recovery[5] |

| Aqueous Ethanol | Another effective system for coumarin recrystallization[5] |

Conclusion

The synthesis and purification of this compound, while involving multiple steps, can be achieved with high yield and purity by following well-defined protocols. The key Knoevenagel condensation reaction is efficient, and subsequent purification by column chromatography and recrystallization ensures the final product is suitable for demanding applications in research and development. This guide provides the necessary details for scientists to successfully prepare and purify this compound in a laboratory setting.

References

Spectroscopic data for Coumarin 6 (absorbance and emission spectra)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the key spectroscopic data for Coumarin 6, a widely used fluorescent dye. The information presented herein is essential for applications in fluorescence microscopy, drug delivery systems, and as a laser dye. This document summarizes the quantitative absorbance and emission data, details the experimental protocols for obtaining this data, and provides a visual workflow for these spectroscopic measurements.

Quantitative Spectroscopic Data

The photophysical properties of this compound are highly dependent on its solvent environment. The following tables summarize its core spectroscopic characteristics in various solvents.

Table 1: Absorbance and Molar Absorptivity Data for this compound

| Solvent | Absorption Maxima (λmax) | Molar Absorptivity (ε) | Citation |

| Ethanol | 457 - 460 nm | 53,371 - 54,000 M-1cm-1 | [1][2][3][4][5][6] |

| Chloroform | 443 nm, 458 nm | 50,200 M-1cm-1 | [5][6] |

| Dichloromethane | 450 nm | Not Reported | [7] |

| Acetonitrile | Not Reported | 55,000 - 70,000 M-1cm-1 | [1] |

| Micellar Solutions | ~465 nm | Not Reported | [2] |

Table 2: Fluorescence Emission Data for this compound

| Solvent | Emission Maxima (λem) | Quantum Yield (Φf) | Fluorescence Lifetime (τf) | Citation |

| Ethanol | 499 - 505 nm | 0.78 | 2.42 ns | [1][2][3][4][5][8][9] |

| Chloroform | 492 nm | Not Reported | 2.33 ns | [5] |

| Acetonitrile | Not Reported | 0.63 | Not Reported | [1] |

| Micellar Solutions | ~506 nm | Not Reported | Not Reported | [2] |

| Solid State | Not Reported | Not Reported | 5.9 ns | [7] |

Experimental Protocols

The following sections detail the methodologies for acquiring the absorbance and fluorescence emission spectra of this compound, as cited in the literature.

2.1. Absorbance Spectroscopy

The optical absorption measurements of this compound in ethanol were conducted using a Cary 3 spectrophotometer.[1][4]

-

Sample Preparation: this compound was dissolved in ethanol. For accurate molar extinction coefficient determination, precise concentrations are required.

-

Data Acquisition Parameters:

2.2. Fluorescence Spectroscopy

The fluorescence emission spectrum of this compound in ethanol was acquired using a Spex FluoroMax spectrofluorometer.[1][4]

-

Sample Preparation: Samples were prepared in 1 cm pathlength quartz cells. To avoid the inner-filter effect, the absorbance of the sample was kept below 0.1 at the excitation wavelength and across all emission wavelengths.[1]

-

Data Acquisition Parameters:

-

Data Correction: The recorded spectra were corrected by subtracting dark counts and adjusting for the wavelength-dependent sensitivity of the instrument.[1]

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for obtaining and analyzing the spectroscopic data of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. omlc.org [omlc.org]

- 2. Analysis of the Photophysical Behavior and Rotational-Relaxation Dynamics of this compound in Nonionic Micellar Environments: The Effect of Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 4. PhotochemCAD | this compound [photochemcad.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound 98 38215-36-0 [sigmaaldrich.com]

Coumarin 6: A Technical Guide to its Photophysical Properties

For Researchers, Scientists, and Drug Development Professionals

Coumarin 6, a synthetic derivative of the naturally occurring phenolic compound coumarin, is a highly fluorescent dye widely utilized in various scientific and biomedical applications.[1] Its robust photophysical properties, including a high fluorescence quantum yield and molar extinction coefficient, make it an excellent candidate for use as a fluorescent probe, a laser dye, and a contrast agent in bioimaging.[1][2][3] This technical guide provides an in-depth overview of the quantum yield and molar extinction coefficient of this compound, details the experimental protocols for their determination, and illustrates a practical application in cancer cell imaging.

Photophysical Properties of this compound

The photophysical characteristics of this compound are significantly influenced by its solvent environment.[4][5][6] The polarity of the solvent can affect the molecule's ability to absorb and emit light, leading to variations in its quantum yield and molar extinction coefficient.

Quantitative Data Summary

The following table summarizes the key photophysical parameters of this compound in different solvents.

| Solvent | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Quantum Yield (Φ) |

| Ethanol | 54,000 at 459.2 nm[7][8] | 0.78[4][7] |

| 53,371 at 460 nm[4] | ||

| Chloroform | 50,200 at 458 nm[4] | |

| Acetonitrile | 55,000 - 70,000[7] | 0.63[7] |

Experimental Protocols

Accurate determination of the quantum yield and molar extinction coefficient is crucial for the effective application of this compound. The following sections detail the standard methodologies for measuring these properties.

Molar Extinction Coefficient Determination

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law:

A = εcl

where:

-

A is the absorbance

-

ε is the molar extinction coefficient

-

c is the molar concentration of the solute

-

l is the path length of the cuvette (typically 1 cm)

Experimental Workflow:

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration in the desired solvent. Perform a series of dilutions to obtain solutions with varying, known concentrations.

-

Absorbance Measurement:

-

Use a UV-Vis spectrophotometer (e.g., a Cary 3) to measure the absorbance of each solution at the wavelength of maximum absorption (λmax).[7]

-

Instrument settings should be optimized for accuracy, for example, a spectral bandwidth of 1.0 nm, a signal averaging time of 0.133 sec, a data interval of 0.25 nm, and a scan rate of 112.5 nm/min have been previously reported.[7]

-

-

Data Analysis:

-

Plot a graph of absorbance (A) versus concentration (c).

-

The slope of the resulting linear plot will be equal to the molar extinction coefficient (ε) when the path length is 1 cm.

-

Quantum Yield Determination

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard, is the most common technique for its determination.[9]

Experimental Workflow:

-

Standard Selection: Choose a suitable fluorescence standard with a known quantum yield. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard for blue-emitting dyes.[9]

-

Solution Preparation: Prepare a series of dilute solutions of both the this compound sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.[7][9]

-

Absorbance and Fluorescence Measurement:

-

Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Record the fluorescence emission spectrum for each solution using a spectrofluorometer (e.g., a Spex FluoroMax).[7] It is crucial to use the same instrument settings (e.g., excitation and emission slit widths) for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both the this compound sample and the standard.

-

The quantum yield of the sample (Φₓ) can then be calculated using the following equation:[9]

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

where:

-

Φ is the quantum yield

-

Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance

-

η is the refractive index of the solvent

-

The subscripts X and ST refer to the sample and the standard, respectively.[9]

-

Application in Cancer Cell Imaging

This compound's lipophilic nature and bright fluorescence make it an ideal candidate for encapsulation within nanoparticles for targeted delivery and imaging of cancer cells.

Caption: Workflow for the formulation and application of this compound-loaded nanoparticles for cancer cell imaging.

This guide provides a foundational understanding of the critical photophysical properties of this compound and the methodologies for their characterization. This knowledge is paramount for the successful design and implementation of fluorescent probes and imaging agents in research and drug development.

References

- 1. Photophysical and biological assessment of coumarin-6 loaded polymeric nanoparticles as a cancer imaging agent - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00065F [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. omlc.org [omlc.org]

- 8. PhotochemCAD | this compound [photochemcad.com]

- 9. benchchem.com [benchchem.com]

Coumarin 6: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data, handling precautions, and experimental applications of Coumarin 6. The information is tailored for professionals in research and development who utilize this fluorescent dye in their work.

Safety Data Sheet Overview

This compound (CAS No. 38215-36-0) is a versatile fluorescent dye widely used in various scientific applications.[1] Understanding its safety profile is paramount for its responsible use in a laboratory setting.

Hazard Identification

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its primary hazards include:

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]

-

Acute Toxicity (Oral, Dermal, Inhalation - Category 4): Harmful if swallowed, in contact with skin, or if inhaled.[3][4]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[4]

The signal word associated with these hazards is "Warning".[2][3][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₈N₂O₂S | [1][2][5] |

| Molecular Weight | 350.43 g/mol | [1][2][5] |

| Appearance | Orange powder/solid | [1][6] |

| Melting Point | 205 - 210 °C | [5][6][7] |

| Solubility | Soluble in DMSO (5 mg/mL) | [8] |

| Fluorescence | λex = 450 nm, λem = 505 nm | [4] |

Toxicological Information

While comprehensive toxicological data for this compound is not fully available, it is known to be harmful if ingested, inhaled, or absorbed through the skin.[4] The toxicological properties have not been fully investigated.[6] It is not classified as a carcinogen by IARC, ACGIH, or OSHA.[2]

Handling and Storage Precautions

Proper handling and storage procedures are crucial to minimize exposure and ensure the stability of this compound.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye/Face Protection: Safety goggles with side-shields or other approved eye protection.[2][6]

-

Skin Protection: Chemical-resistant gloves and protective clothing to prevent skin contact.[2][6][9]

-

Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[6] A dust mask (type N95) is also recommended.[7]

Safe Handling Practices

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][12]

-

Use only in a well-ventilated area or with appropriate exhaust ventilation.[2][4][9]

-

Do not eat, drink, or smoke when using this product.[12]

Storage Conditions

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][6]

-

Store away from direct sunlight and sources of ignition.[2]

-

Recommended storage temperature is 4°C.[2] For long-term storage as a powder, -20°C for up to 3 years is recommended. In solvent, store at -80°C for up to 1 year.[8]

Emergency Procedures

In the event of exposure or spillage, the following first aid and emergency measures should be taken.

First Aid Measures

| Exposure Route | First Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][13] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][13] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[2][13] |

Accidental Release Measures

-

Personal Precautions: Use full personal protective equipment. Evacuate personnel to safe areas. Ensure adequate ventilation.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

-

Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.[6] Absorb solutions with an inert liquid-binding material.[2]

Experimental Protocols and Workflows

This compound is a valuable tool in various research applications due to its fluorescent properties. Below are detailed methodologies for its use in cellular imaging and nanoparticle formulation.

Protocol for Live-Cell Staining

This protocol outlines the steps for staining live cells with a coumarin-based fluorescent probe.

-

Prepare Stock Solution: Prepare a 10 mM stock solution of the coumarin dye in anhydrous DMSO.

-

Prepare Working Solution: Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

Cell Staining:

-

Remove the existing culture medium from the cells and wash once with pre-warmed PBS.

-

Add the working solution to the cells and incubate at 37°C in a CO₂ incubator for 15-30 minutes.

-

-

Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging buffer.

-

Imaging: Image the cells using a fluorescence microscope with an appropriate filter set (e.g., DAPI filter set for 7-Amino-4-methylcoumarin).[6]

Caption: Workflow for staining live cells with a coumarin-based fluorescent dye.

Protocol for Preparation of this compound-Loaded PLGA Nanoparticles

This protocol describes the emulsification-solvent evaporation method for encapsulating this compound into PLGA nanoparticles.[9]

-

Prepare Organic Phase: Dissolve an appropriate amount of PLGA and this compound in a mixture of dichloromethane and ethyl acetate (7:3).

-

Prepare Aqueous Phase: Prepare a PVA aqueous solution.

-

Emulsification:

-

Add the organic phase to the PVA aqueous solution in an ice water bath.

-

Use an ultrasonic cell pulverizer to intermittently sonicate the mixture for several minutes.

-

-

Solvent Evaporation:

-

Transfer the emulsion to a 0.5% PVA aqueous solution.

-

Stir on a magnetic stirrer for 3-4 hours to remove the organic solvent.

-

-

Nanoparticle Collection: The resulting suspension contains this compound-loaded PLGA nanoparticles.

Caption: Emulsification-solvent evaporation method for preparing this compound-loaded PLGA nanoparticles.

Application in Photodynamic Therapy (PDT)

Coumarin derivatives are utilized as photosensitizers in photodynamic therapy for their ability to generate reactive oxygen species (ROS) upon light activation.[14] The general mechanism involves two pathways:

-

Type I PDT: The excited photosensitizer reacts with a substrate to produce radical ions, which then react with oxygen to form ROS such as superoxide anions and hydroxyl radicals.[15]

-

Type II PDT: The excited photosensitizer directly transfers its energy to molecular oxygen, generating highly reactive singlet oxygen.[15]

Caption: Generalized mechanism of Type I and Type II photodynamic therapy using a coumarin-based photosensitizer.

This guide is intended for informational purposes for research professionals. Always refer to the specific Safety Data Sheet provided by the supplier for the most accurate and up-to-date information.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. jpp.krakow.pl [jpp.krakow.pl]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cellular uptake of coumarin-6 as a model drug loaded in solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. tytlabs.co.jp [tytlabs.co.jp]

- 8. mdpi.com [mdpi.com]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. dovepress.com [dovepress.com]

- 12. Cellular uptake of coumarin-6 under microfluidic conditions into HCE-T cells from nanoscale formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ntv.ifmo.ru [ntv.ifmo.ru]

- 14. Metal–coumarin derivatives as promising photosensitizers: unlocking their cancer phototherapy potential - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QI00858A [pubs.rsc.org]

- 15. Synthesis of Coumarin-Based Photosensitizers for Enhanced Antibacterial Type I/II Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Blue Light: A Technical Guide to the Historical Development and Discovery of Coumarin Dyes

For Researchers, Scientists, and Drug Development Professionals

From its accidental discovery in tonka beans to its indispensable role in modern cell biology and drug discovery, the journey of coumarin is a testament to the evolution of synthetic chemistry and the ever-expanding quest for visualizing the unseen. This in-depth guide illuminates the historical milestones, key chemical innovations, and pivotal applications that have established coumarin dyes as a cornerstone of fluorescence-based research.

From Natural Scent to Synthetic Light: A Historical Overview

The story of coumarin begins not as a vibrant dye, but as a fragrant natural product. In 1820, A. Vogel first isolated the compound from tonka beans, initially mistaking it for benzoic acid.[1] It was Nicholas Jean Baptiste Gaston Guibourt who, in the same year, independently isolated it and named it "coumarine," derived from "coumarou," the French word for the tonka bean.[1] The correct empirical formula was determined in the following years, and in 1868, the English chemist Sir William Henry Perkin achieved the first synthesis of coumarin, a landmark achievement in synthetic organic chemistry.[1][2]

While coumarin itself is not fluorescent, the true potential of its scaffold as a platform for fluorescent molecules was unlocked later. A pivotal moment in the history of fluorescent coumarin dyes was the discovery of the Pechmann condensation in 1883 by German chemist Hans von Pechmann.[1][2] This reaction, involving the condensation of a phenol with a β-ketoester under acidic conditions, provided a versatile and efficient route to synthesize a wide array of substituted coumarins.[1][2] One of the earliest and most significant fluorescent coumarins synthesized via this method was 7-hydroxy-4-methylcoumarin , also known as 4-methylumbelliferone .[2] This compound's intense blue fluorescence under UV light marked the beginning of the era of coumarin-based fluorophores.

The 20th century witnessed the burgeoning of coumarin dye chemistry, with researchers systematically modifying the coumarin core to fine-tune its photophysical properties. The introduction of electron-donating groups, such as amino and hydroxyl moieties, at the 7-position was found to be particularly effective in enhancing fluorescence quantum yields and shifting the emission to longer wavelengths. This led to the development of a vast library of coumarin dyes with emission colors spanning the blue to green region of the spectrum. These dyes quickly found applications as laser dyes, fluorescent whiteners, and, most importantly for the life sciences, as fluorescent probes and labels.

The latter half of the 20th century and the beginning of the 21st century saw the refinement of coumarin dyes for specific biological applications. The development of coumarin-based enzyme substrates, pH indicators, and ion sensors revolutionized the study of cellular processes. More recently, the focus has shifted towards creating coumarin dyes with improved photostability, brightness, and suitability for advanced imaging techniques such as two-photon microscopy and live-cell imaging. The synthesis of modern dyes like Pacific Blue exemplifies this trend, offering superior performance for multicolor flow cytometry and fluorescence microscopy.

Historical timeline of key milestones in the development of coumarin dyes.

Photophysical Properties of Key Coumarin Dyes

The utility of coumarin dyes in research and drug development is intrinsically linked to their photophysical properties. The following table summarizes key quantitative data for a selection of historically significant and modern coumarin dyes, illustrating the evolution of their performance.

| Dye Name | λ_abs (nm) | λ_em (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent |

| 4-Methylumbelliferone | 365[3] | 445[3] | ~19,000 | ~0.63 | 0.15 M Glycine Buffer (pH 10.2)[3] |

| 7-Amino-4-methylcoumarin (AMC) | 345[4] | 445[4] | ~12,000 | ~0.5-0.7 | Various |

| Coumarin 1 | 373 | 450 | 23,500[5] | 0.73[5] | Ethanol[5] |

| Coumarin 30 | 407 | 500 | 42,800[6] | 0.67[6] | Acetonitrile[6] |

| Pacific Blue | 401[7] | 452[7] | ~20,000 | High | Aqueous Buffer |

Key Experimental Protocols

The synthesis of coumarin dyes has evolved from classical condensation reactions to more sophisticated modern procedures. Below are detailed methodologies for the synthesis of a historical and a modern coumarin dye.

Historical Synthesis: The Pechmann Condensation of 7-Hydroxy-4-methylcoumarin (ca. 1883)

This protocol is based on the original method described by von Pechmann and Duisberg.[8][9]

Materials:

-

Resorcinol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid

-

Ice

-

Water

-

5% Sodium hydroxide solution

-

2 M Sulfuric acid

-

95% Ethanol

Procedure:

-

In a flask equipped with a stirrer and cooled in an ice bath, slowly add a solution of resorcinol in ethyl acetoacetate to concentrated sulfuric acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stand at room temperature for 18 hours.

-

Pour the reaction mixture into a large volume of crushed ice and water with vigorous stirring.

-

Collect the resulting precipitate by filtration and wash with cold water.

-

Dissolve the crude product in a 5% sodium hydroxide solution and filter to remove any insoluble impurities.

-

Acidify the filtrate with 2 M sulfuric acid with vigorous stirring until the solution is acidic to litmus paper, causing the product to precipitate.

-

Collect the purified 7-hydroxy-4-methylcoumarin by filtration, wash with cold water, and dry.

-

Recrystallize the product from 95% ethanol to obtain colorless needles.

Workflow for the historical synthesis of 7-hydroxy-4-methylcoumarin.

Modern Synthesis: Preparation of Pacific Blue Succinimidyl Ester

This protocol is a generalized procedure based on modern synthetic methods for preparing amine-reactive coumarin dyes.

Materials:

-

6,8-Difluoro-7-hydroxycoumarin-3-carboxylic acid (Pacific Blue)

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

Anhydrous Dimethylformamide (DMF) or other suitable solvent

-

Anhydrous Diethyl ether

-

Filtration apparatus

Procedure:

-

Dissolve 6,8-difluoro-7-hydroxycoumarin-3-carboxylic acid and N-hydroxysuccinimide in anhydrous DMF.

-

Cool the solution in an ice bath.

-

Add the coupling agent (e.g., DCC) to the cooled solution and stir.

-

Allow the reaction to proceed at room temperature overnight.

-

Filter the reaction mixture to remove the urea byproduct.

-

Precipitate the Pacific Blue succinimidyl ester by adding anhydrous diethyl ether to the filtrate.

-

Collect the product by filtration, wash with diethyl ether, and dry under vacuum.

Probing Cellular Signaling with Coumarin Dyes

The unique photophysical properties of coumarin dyes, particularly their sensitivity to the local environment, have made them invaluable tools for studying dynamic cellular processes, including signaling pathways. Coumarin derivatives are frequently employed in the construction of biosensors, often utilizing Förster Resonance Energy Transfer (FRET).

The ERK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Coumarin-based F-RET biosensors have been developed to visualize ERK activity in living cells. These biosensors typically consist of a cyan fluorescent protein (CFP) derived from a coumarin chromophore as the donor and a yellow fluorescent protein (YFP) as the acceptor, linked by a substrate peptide for ERK.

When ERK is inactive, the biosensor is in an "open" conformation, and excitation of CFP results in its characteristic blue-green fluorescence. Upon activation of the ERK pathway, ERK phosphorylates the substrate peptide within the biosensor. This phosphorylation event induces a conformational change, bringing CFP and YFP into close proximity. Now, when CFP is excited, a portion of its energy is transferred to YFP via FRET, resulting in YFP emission. The ratio of YFP to CFP emission thus provides a quantitative measure of ERK activity.

Visualization of ERK signaling and its detection by a coumarin-based FRET biosensor.

Conclusion

The historical journey of coumarin dyes from a simple natural fragrance to sophisticated molecular probes underscores the profound impact of chemical synthesis on biological discovery. For researchers, scientists, and drug development professionals, understanding the origins and evolution of these powerful tools provides a foundation for their effective application and the inspiration for the design of the next generation of fluorescent probes that will continue to illuminate the intricate workings of life at the molecular level.

References

- 1. Single-cell imaging of ERK signaling using fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN101723925A - Preparation method of 7-hydroxy-4-methylcoumarin - Google Patents [patents.google.com]

- 4. A Coumarin-Benzothiazole Derivative as a FRET-Based Chemosensor of Adenosine 5′-Triphosphate [mdpi.com]

- 5. 7-Hydroxy 4-methyl coumarin synthesis - Pharmacy Infoline [pharmacyinfoline.com]

- 6. scribd.com [scribd.com]

- 7. pure.psu.edu [pure.psu.edu]

- 8. jk-sci.com [jk-sci.com]

- 9. Pechmann Condensation [drugfuture.com]

Coumarin 6 Derivatives: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Coumarin 6 derivatives, focusing on their synthesis, core characteristics, and applications in biomedical research. The information is tailored for professionals in drug development and scientific research, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Characteristics of this compound Derivatives

This compound, a member of the benzopyrone chemical class, is a highly fluorescent dye known for its excellent photostability.[1] Its derivatives have garnered significant attention due to their versatile applications as fluorescent probes in bioimaging and as payloads in drug delivery systems.[2][3] These compounds are characterized by a core 2H-chromen-2-one structure, and their derivatives are synthesized by introducing various functional groups to this scaffold.[1][4]

The key characteristics of this compound and its derivatives are their exceptional photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and sensitivity to the local environment (solvatochromism).[5][6] These properties can be finely tuned by chemical modifications, making them ideal candidates for a wide range of applications.[3]

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives can be achieved through several established chemical reactions. The choice of method often depends on the desired substituents on the coumarin core.

Common Synthetic Methodologies

Several named reactions are employed for the synthesis of the coumarin scaffold, including:

-

Pechmann Condensation: This one-pot reaction typically involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst.[1][7]

-

Knoevenagel Condensation: This method involves the reaction of an active methylene compound with a salicylaldehyde derivative.[4][8]

-

Perkin Reaction: This reaction synthesizes the coumarin core from a salicylaldehyde and an acetic anhydride.[1]

-

Suzuki Cross-Coupling: This palladium-catalyzed reaction is used to introduce aryl groups at specific positions on the coumarin ring, often starting from a halogenated coumarin derivative.[5][9]

Example Synthetic Workflow: Two-Step Synthesis of 6-Aryl Coumarin Derivatives

A common strategy for synthesizing 6-aryl coumarin derivatives involves a two-step process, as illustrated below.[5][8] This workflow is particularly useful for creating a library of derivatives with diverse functionalities.

Caption: General workflow for the two-step synthesis of 6-aryl coumarin derivatives.

Quantitative Data on Physicochemical Properties

The photophysical properties of this compound derivatives are crucial for their application as fluorescent probes. These properties are highly dependent on the solvent environment and the nature of the substituents on the coumarin core.

Table 1: Photophysical Properties of Selected this compound Derivatives

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

| This compound (in nanoparticle) | Water/DMSO | 460 | 550 | 90 | Not Reported |

| 4a | Chloroform | ~362 | ~444 | ~82 | Not Reported |

| 4c | Chloroform | ~435 | ~532 | ~97 | Not Reported |

| 4e | Chloroform | Not Reported | 512 | Not Reported | Not Reported |

| 4f | Chloroform | Not Reported | 510 | Not Reported | Not Reported |

Data compiled from multiple sources.[2][5][8] Note that specific values can vary based on experimental conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of this compound derivatives.

General Procedure for the Synthesis of Coumarin Derivatives via Pechmann Condensation

This protocol provides a general method for synthesizing coumarin derivatives using the Pechmann condensation reaction.

Materials:

-

Resorcinol (5 mmol)

-

Ethyl acetoacetate (5 mmol)

-

Tetrabutylammonium bromide (TBAB) (5 mol%)

-

Potassium carbonate (K2CO3)

-

Ice

-

Ethanol

Procedure:

-

Combine resorcinol (5 mmol) and ethyl acetoacetate (5 mmol) with TBAB (0.05 g, 5 mol%) and K2CO3.

-

Stir the mixture at room temperature (25°C) for the appropriate amount of time, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture over crushed ice and filter the resulting precipitate.

-

Wash the precipitate with water (10 ml).

-

Evaporate the solvent from the filtrate and recrystallize the solid residue from hot ethanol to yield the desired coumarin derivative.[10]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., SK-LU-1, SPC-A-1, 95D)

-

96-well plates

-

Coumarin derivatives to be tested

-

MTT solution (5 mg/mL)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells onto a 96-well plate at a concentration of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare five replicates for each treatment condition.

-

Treat the cells with various concentrations of the coumarin derivatives and incubate for 48 or 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

-

Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Incubate the plate at 37°C for 30 minutes and then swirl for 10 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Repeat the experiment three times to ensure reproducibility.[11]

Applications in Biomedical Research

The unique properties of this compound derivatives make them valuable tools in various areas of biomedical research, particularly in cellular imaging and drug delivery.

Cellular Imaging and Bio-sensing

This compound derivatives are widely used as fluorescent probes for imaging live and fixed cells.[5] Their high quantum yield and photostability allow for long-term imaging with minimal photobleaching. The fluorescence of some derivatives is sensitive to pH and the presence of metal ions, enabling their use as biosensors.[5][9] For instance, certain 6-aryl coumarins exhibit fluorescence quenching in the presence of Fe³⁺ ions and enhanced fluorescence with Al³⁺ ions.[5]

Drug Delivery Systems

This compound is often encapsulated within nanoparticles to serve as a fluorescent tracer for studying the cellular uptake and biodistribution of these drug delivery systems.[2][12] The lipophilic nature of this compound facilitates its incorporation into the core of polymeric micelles and other nanoparticles.[2] Studies have shown that nanoparticles loaded with this compound are readily taken up by cancer cells, often through endocytosis.[13][14]

The following diagram illustrates the typical pathway of a this compound-loaded nanoparticle from administration to cellular uptake and drug release.

Caption: Cellular uptake and drug release pathway of a this compound-loaded nanoparticle.

Cytotoxicity and Biological Activity

While often used as a fluorescent label, this compound and its derivatives can also exhibit inherent biological activity. Some coumarin derivatives have shown cytotoxic effects against various cancer cell lines.[11][15] For example, certain novel synthesized coumarin derivatives exhibited efficient inhibition of cell proliferation in human lung cancer cell lines.[11] The IC50 values for some iridium-coumarin compounds have been reported to be in the micromolar range, indicating potential as anticancer agents.[15] However, it is important to note that the toxicity of coumarin itself at high doses has been a concern, leading to its ban as a food additive in the United States.[15]

Table 2: Cytotoxicity of Selected Coumarin Derivatives

| Compound | Cell Line | IC50 (µM) |

| Ir-1 | Ovarian Cancer | 9.9 ± 0.1 |

| Ir-2 | Ovarian Cancer | > 40.7 ± 12.9 |

| Ir-3 | Ovarian Cancer | 20.5 ± 2.6 |

| Ir-4 | Ovarian Cancer | 15.6 ± 1.1 |

| Ir-5 | Ovarian Cancer | 13.9 ± 1.0 |

| Ir-6 | Ovarian Cancer | 11.2 ± 0.8 |

Data represents the antitumor activity of iridium-coumarin hybrids.[15]

Conclusion

This compound derivatives represent a versatile class of compounds with significant potential in biomedical research and drug development. Their tunable photophysical properties make them excellent candidates for high-performance fluorescent probes, while their ability to be encapsulated in nanoparticles provides a powerful tool for studying drug delivery systems. Further research into the synthesis of novel derivatives with enhanced properties and a deeper understanding of their biological activities will undoubtedly expand their applications in the future.

References

- 1. Coumarin - Wikipedia [en.wikipedia.org]

- 2. Photophysical and biological assessment of coumarin-6 loaded polymeric nanoparticles as a cancer imaging agent - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00065F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijnrd.org [ijnrd.org]

- 11. Synthesis and evaluation of coumarin derivatives against human lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Photophysical and biological assessment of coumarin-6 loaded polymeric nanoparticles as a cancer imaging agent - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Electronic Landscape of Coumarin 6: A Theoretical and Experimental Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the electronic properties of Coumarin 6, a widely utilized fluorescent dye with significant applications in biomedical research and drug development. By integrating theoretical calculations with experimental protocols, this document offers a comprehensive resource for understanding and harnessing the unique photophysical characteristics of this versatile molecule.

Theoretical Electronic Properties of this compound

The electronic behavior of this compound, like other organic fluorophores, is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical determinant of the molecule's absorption and emission properties. Theoretical calculations, primarily employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), provide valuable insights into these parameters.

DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems.[1] TD-DFT is a powerful extension used to study the properties of molecules in their electronically excited states, making it particularly suitable for predicting UV-Vis absorption and emission spectra.[2][3]

The following table summarizes key electronic properties of this compound derived from theoretical calculations reported in the literature. These calculations are typically performed in the gas phase or with solvent models to approximate experimental conditions.

| Property | Symbol | Calculated Value | Unit | Computational Method | Reference |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.45 | eV | DFT/B3LYP | [4] |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.31 | eV | DFT/B3LYP | [4] |

| HOMO-LUMO Energy Gap | ΔEH-L | 3.14 | eV | DFT/B3LYP | [4] |

| Ground State Dipole Moment | µg | Value not explicitly found for this compound | Debye | DFT | |

| Excited State Dipole Moment | µe | Value not explicitly found for this compound | Debye | TD-DFT | |

| Wavelength of Maximum Absorption | λabs | ~420 | nm | TD-DFT (in vacuum) | [3] |

| Oscillator Strength | f | Value not explicitly found for this compound | a.u. | TD-DFT | |

| Wavelength of Maximum Emission | λem | ~512 | nm | TD-DFT (in vacuum) | [3] |

Note: The exact values of calculated electronic properties can vary depending on the specific functional, basis set, and solvent model used in the computation.

Experimental Determination of Electronic Properties

Experimental techniques such as UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are essential for validating theoretical predictions and characterizing the photophysical behavior of this compound in real-world conditions.

UV-Visible Absorption Spectroscopy Protocol

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. This provides information about the electronic transitions occurring within the molecule.

Objective: To determine the wavelength of maximum absorption (λmax) of this compound in a specific solvent.

Materials:

-

This compound powder

-

Spectroscopic grade solvent (e.g., ethanol, dimethylformamide (DMF))

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 x 10-3 M) by accurately weighing the required amount of this compound powder and dissolving it in the chosen solvent in a volumetric flask.

-

Working Solution Preparation: Prepare a dilute working solution (e.g., 1 x 10-6 M) from the stock solution. The final concentration should result in an absorbance reading between 0.1 and 1.0 at the λmax to ensure linearity according to the Beer-Lambert law.[5]

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the desired wavelength range for scanning (e.g., 300-600 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the this compound working solution and then fill it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: The resulting spectrum will show one or more absorption bands. The wavelength at which the highest absorbance is recorded is the λmax. For this compound in DMF, a λmax around 460 nm is expected.[5]

Fluorescence Spectroscopy Protocol

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique provides information about the molecule's excited state properties.

Objective: To determine the wavelength of maximum emission (λem) of this compound in a specific solvent.

Materials:

-

This compound solution (prepared as for UV-Vis spectroscopy)

-

Quartz fluorescence cuvettes

-

Spectrofluorometer

Procedure:

-

Solution Preparation: Use the same dilute working solution of this compound as prepared for UV-Vis spectroscopy. It is crucial that the absorbance of the solution at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.[6]

-

Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation wavelength (λex) to the λmax determined from the UV-Vis absorption spectrum (e.g., 460 nm).[5] Set the emission wavelength range to be scanned (e.g., 470-700 nm).

-

Blank Measurement: Record a spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.

-

Sample Measurement: Place the cuvette containing the this compound solution in the spectrofluorometer and record the emission spectrum.

-

Data Analysis: The resulting spectrum will show an emission band. The wavelength at the peak of this band is the λem. For this compound in ethanol, an emission peak is observed around 501 nm when excited at 457 nm.[7]

Visualizing Workflows and Mechanisms with Graphviz

Graphviz diagrams are powerful tools for visualizing complex processes. Below are examples of how they can be used to represent workflows involving this compound.

Experimental Workflow for Spectroscopic Analysis

This diagram outlines the sequential steps involved in the experimental characterization of this compound's electronic properties.

Cellular Uptake Mechanism of this compound-Loaded Nanoparticles

This compound is frequently used as a fluorescent probe to track the cellular uptake of nanoparticles in drug delivery research. This diagram illustrates a common endocytosis-mediated uptake pathway.

Conclusion

This guide has provided a detailed overview of the theoretical and experimental aspects of this compound's electronic properties. The presented data and protocols offer a solid foundation for researchers working with this important fluorophore. The combination of computational predictions and empirical measurements is crucial for a comprehensive understanding of its behavior and for the rational design of novel applications in drug delivery, bio-imaging, and beyond.

References

- 1. DFT-Based Quantum Chemical Analysis of Coumarin Derivatives | The Nucleus [thenucleuspak.org.pk]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. omlc.org [omlc.org]

- 7. Spectrum [this compound] | AAT Bioquest [aatbio.com]

A Technical Guide to Coumarin 6 for Researchers and Drug Development Professionals

Introduction

Coumarin 6 (CAS Number: 38215-36-0) is a highly versatile fluorescent dye widely utilized in scientific research, particularly in the fields of drug delivery, cell biology, and materials science.[1][2] Its robust photophysical properties, including high quantum yield and sensitivity to the local environment, make it an invaluable tool for a variety of applications. This guide provides an in-depth overview of this compound, including its fundamental properties, experimental protocols for its use, and its applications in research and drug development.

Core Properties of this compound

This compound, also known by its chemical name 3-(2-Benzothiazolyl)-7-(diethylamino)coumarin, is a synthetic organic compound.[3] Its core chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 38215-36-0 | [3][4][5][6] |

| Molecular Formula | C20H18N2O2S | [3][4][6][7] |

| Molecular Weight | 350.43 g/mol | [3][4] |

| Appearance | Solid | [3][4] |

| Melting Point | 208-210 °C | [3][4][5] |

| Maximum Absorption (λmax) | 443-444 nm | [3][4] |

| Fluorescence Emission (λem) | 505 nm (in ethanol) | [3] |

Solubility Information

The solubility of this compound is a critical factor for its application in various experimental settings.

| Solvent | Solubility | Reference |

| DMSO | 5 mg/mL (14.27 mM) | [1][8] |

Note: Sonication is recommended to aid dissolution in DMSO.[8]

Experimental Protocols

The following sections detail common experimental procedures involving this compound.

Preparation of this compound-Loaded PLGA Nanoparticles

This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating this compound using an emulsification-solvent evaporation method.[9]

Materials:

-

This compound

-

PLGA

-

Dichloromethane

-

Ethyl acetate

-

Polyvinyl alcohol (PVA) aqueous solution (0.5%)

-

Ice water bath

-

Ultrasonic cell pulverizer

-

Magnetic stirrer

Procedure:

-

Dissolve the desired amount of PLGA and this compound in a mixture of dichloromethane and ethyl acetate (7:3 ratio) to form the organic phase.[9]

-

In a separate container, prepare a 0.5% PVA aqueous solution.[9]

-

Place the PVA aqueous solution in an ice water bath.[9]

-

Add the organic phase to the aqueous phase while sonicating the mixture intermittently for several minutes using an ultrasonic cell pulverizer.[9]

-

Transfer the resulting emulsion to a larger volume of 0.5% PVA aqueous solution.[9]

-

Stir the mixture on a magnetic stirrer for 3-4 hours to allow for the evaporation of the organic solvent.[9]

-

The resulting suspension contains this compound-loaded PLGA nanoparticles.[9]

General Protocol for Cellular Uptake Studies

This compound is frequently used as a fluorescent probe to study the cellular uptake of nanoparticles.

Materials:

-

This compound-loaded nanoparticles

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Culture cells to the desired confluency.

-

Prepare a working solution of this compound-loaded nanoparticles in pre-warmed cell culture medium at the desired concentration.

-

Remove the existing culture medium from the cells and wash once with pre-warmed PBS.

-

Add the nanoparticle working solution to the cells and incubate at 37°C in a CO2 incubator for the desired time period.

-

After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or an appropriate imaging buffer.

-

Image the cells using a fluorescence microscope with a suitable filter set for this compound (excitation ~450 nm, emission ~505 nm) or quantify the uptake using a flow cytometer.[2]

Applications in Research and Drug Development

This compound's fluorescent properties make it a valuable tool in a variety of research applications:

-

Drug Delivery Systems: It is widely used as a model fluorescent probe to track the in vivo and in vitro fate of microparticle and nanoparticle drug delivery systems.[1][2] Researchers can monitor cellular uptake, transport mechanisms, and the biodistribution of these delivery systems.[1][2]

-

Biological Imaging: Its bright fluorescence and good photostability allow for clear visualization of cellular structures and processes.[7]

-

pH Sensing: The fluorescence intensity and emission wavelength of this compound are sensitive to changes in pH, making it a useful probe for studying cellular environments and monitoring processes where pH plays a critical role.[7]

-

Protein Aggregation Studies: this compound can be used to identify and distinguish between amorphous and fibrillar protein aggregates.[8]

-

Materials Science: It is also used in the development of organic light-emitting diodes (OLEDs) and as a laser dye.[3][4]

Visualizing Experimental Workflows

The following diagrams illustrate common experimental workflows involving this compound.

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound 98 38215-36-0 [sigmaaldrich.com]

- 4. This compound = 99 38215-36-0 [sigmaaldrich.com]

- 5. Coumarin VI | CAS#:38215-36-0 | Chemsrc [chemsrc.com]

- 6. This compound - AOBIOUS, INC [aobious.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound | TargetMol [targetmol.com]

- 9. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Environmental Sensitivity of Coumarin 6 Fluorescence

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the environmental sensitivity of Coumarin 6 fluorescence, a critical parameter for its application as a fluorescent probe in diverse research areas, including drug delivery systems, cellular imaging, and materials science.

Introduction to this compound and its Environmental Sensitivity

This compound (C6), with the chemical structure C20H18N2O2S, is a highly fluorescent dye known for its pronounced sensitivity to the local environment.[1] Its fluorescence properties, including emission wavelength, quantum yield, and lifetime, are significantly influenced by factors such as solvent polarity, viscosity, and pH. This sensitivity, particularly its solvatochromism, makes this compound an invaluable tool for probing the microenvironment of complex systems like micelles, liposomes, and polymeric nanoparticles.[2][3]

The fluorescence of this compound arises from a ¹(π,π*) excited state. A key characteristic is the intramolecular charge transfer (ICT) that can occur upon excitation. The extent of this charge transfer and the subsequent relaxation of the excited state are highly dependent on the surrounding medium, leading to the observed changes in its photophysical properties.

Quantitative Photophysical Data

The photophysical properties of this compound have been extensively studied in a variety of solvents and organized environments. The following tables summarize key quantitative data to facilitate comparison and experimental design.

Table 1: Absorption and Emission Maxima of this compound in Various Solvents

| Solvent | Absorption Max. (λ_abs, nm) | Emission Max. (λ_em, nm) | Stokes Shift (nm) |

| n-Hexane | 425.8 | 459 | 33.2 |

| Cyclohexane | 430 | 473 | 43 |

| Toluene | 442 | 482 | 40 |

| Dioxane | 442 | 482 | 40 |

| Chloroform | 443, 458 | 492 | ~34-49 |

| Ethyl Acetate | 450 | 495 | 45 |

| Acetone | 451 | 496 | 45 |

| Ethanol | 457, 460 | 499, 501, 502 | ~42-45 |

| Methanol | 452.2 | 502 | 49.8 |

| Acetonitrile | 452.2 | 502 | 49.8 |

| Propanol | 451 | 496 | 45 |

| Butanol | - | - | - |

| Water | - (forms microcrystals) | - (quenched) | - |

| SDS Micelles | ~465 | ~506 | ~41 |

| β-C12G2 Micelles | ~465 | ~506 | ~41 |

| TX100 Micelles | ~465 | ~506 | ~41 |